1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane (CAS: 156327-07-0) is a highly reactive, carbinol-terminated siloxane dimer utilized primarily as a soft-segment building block in the synthesis of advanced polyurethanes, polyesters, and epoxies. Unlike standard polymeric siloxanes, this discrete compound offers exact molecular weight control and reproducibility. The molecule features a highly flexible tetramethyldisiloxane core flanked by propyl linkers terminating in 2-hydroxyethoxy groups. This specific structural arrangement provides primary hydroxyl functionalities that are sterically unhindered, ensuring rapid and complete reaction with isocyanates and carboxylic acids. For industrial buyers, this compound represents a premium precursor that bridges the gap between the extreme low-temperature flexibility and hydrophobicity of silicones, and the robust mechanical processability of organic polymers, making it indispensable for high-performance coatings, biomedical elastomers, and specialized sealants [1].
Attempting to substitute this specific carbinol-terminated siloxane with cheaper silanol-terminated (Si-OH) polydimethylsiloxanes or commodity polyether diols (like PTMEG) introduces critical failure modes in polymer manufacturing. Silanol groups react with isocyanates to form hydrolytically unstable Si-O-C linkages, which rapidly degrade upon exposure to moisture, rendering them useless for durable elastomers or medical devices. Furthermore, substituting with a standard hydroxypropyl-terminated siloxane (lacking the ethoxy ether linkage) increases steric hindrance at the hydroxyl site, drastically slowing down polymerization kinetics and leading to incomplete microphase separation in the final polyurethane. The unique hydroxyethoxypropyl architecture is specifically engineered to provide the high reactivity of a primary aliphatic alcohol while maintaining the siloxane backbone's unique physical properties, meaning generic substitutes will fail to meet both manufacturing throughput and end-product durability requirements [1].
In polyurethane prepolymer synthesis, the reactivity of the hydroxyl end-groups dictates cycle times and catalyst requirements. 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane features primary hydroxyls extended by an ether linkage, which react with diisocyanates (e.g., MDI) significantly faster than standard hydroxypropyl-terminated siloxanes. Comparative kinetic studies demonstrate that the hydroxyethoxypropyl groups achieve >98% conversion in standard processing windows with reduced tin-catalyst loading, avoiding the sluggish reaction rates (often stalling at <85% conversion without excess catalyst) associated with the sterically hindered secondary-like character of generic hydroxyalkyl siloxanes [1].
| Evidence Dimension | Isocyanate reaction efficiency and steric accessibility |
| Target Compound Data | Hydroxyethoxypropyl-terminated siloxane (>98% conversion, rapid primary alcohol kinetics) |
| Comparator Or Baseline | Hydroxypropyl-terminated siloxane (<85% conversion without excess catalyst, slower kinetics) |
| Quantified Difference | Substantially reduced prepolymerization time and lower required catalyst loading for the ethoxy-linked target |
| Conditions | Polyurethane synthesis with 4,4′-methylenediphenyl diisocyanate (MDI) in bulk/solution |
Buyers can reduce toxic catalyst usage and accelerate manufacturing throughput by selecting this specific ethoxy-extended siloxane diol.
A critical procurement decision for siloxane-based polymers is the choice of terminal group. Carbinol-terminated siloxanes like 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane form stable C-O-CO-NH urethane bonds when reacted with isocyanates. In contrast, silanol-terminated (Si-OH) baselines form Si-O-CO-NH bonds, which are highly susceptible to hydrolytic cleavage. Elastomers synthesized from carbinol-terminated precursors retain >95% of their tensile strength after prolonged aqueous aging, whereas silanol-derived counterparts exhibit rapid chain scission and a catastrophic >50% loss of mechanical integrity under identical moisture conditions [1].
| Evidence Dimension | Hydrolytic stability of the resulting polymer linkage |
| Target Compound Data | Stable C-O-C / C-O-CO-NH linkages (maintains >95% mechanical integrity in water) |
| Comparator Or Baseline | Silanol-terminated PDMS (forms unstable Si-O-C bonds leading to >50% loss of integrity via rapid hydrolysis) |
| Quantified Difference | Prevention of hydrolytic chain scission and preservation of tensile properties in aqueous environments |
| Conditions | Aqueous aging of synthesized polyurethane/polyester elastomers |
Eliminates the risk of premature material degradation in moisture-rich environments, making it essential for marine, medical, and outdoor applications.
The molecular architecture of the soft segment directly influences the morphology of segmented polyurethanes. Research evaluating segmented polyurethanes shows that copolymers based on hydroxyethoxypropyl-terminated siloxanes exhibit lower hydrophobicity, higher surface free energy, and superior microphase separation compared to those based on standard hydroxypropyl-terminated siloxanes. This optimized phase separation promotes a >30% improvement in endothelial cell attachment and growth on the polymer surface, while maintaining excellent resistance to fibrinogen adsorption, making the ethoxy-linked variant a vastly superior choice for blood-contacting medical devices [1].
| Evidence Dimension | Microphase separation and endothelial cell attachment |
| Target Compound Data | Hydroxyethoxypropyl-PDMS based polyurethanes (higher surface free energy, >30% enhanced cell attachment) |
| Comparator Or Baseline | Hydroxypropyl-PDMS based polyurethanes (lower surface free energy, sub-optimal cell growth) |
| Quantified Difference | Measurable improvement in endothelial EA.hy926 cell line attachment and optimal albumin/fibrinogen adsorption ratios |
| Conditions | In vitro biocompatibility and direct contact assays on synthesized segmented polyurethanes |
Provides a decisive performance advantage for medical device manufacturers seeking to optimize the hemocompatibility and cytocompatibility of implantable polymers.
For applications requiring extreme cold resistance, the flexibility of the polymer backbone is paramount. The tetramethyldisiloxane core of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane imparts a glass transition temperature (Tg) well below -100 °C to the resulting polymer soft segment. When compared to standard commodity polyether diols like PTMEG (which typically exhibit a Tg around -65 °C), the siloxane diol ensures that the resulting polyurethane or polyester maintains its elastomeric properties and toughness in severe cryogenic conditions, providing a >35 °C extension of the low-temperature operating window before embrittlement [1].
| Evidence Dimension | Soft segment glass transition temperature (Tg) |
| Target Compound Data | Siloxane core (Tg < -100 °C) |
| Comparator Or Baseline | Polytetramethylene ether glycol (PTMEG) (Tg ~ -65 °C) |
| Quantified Difference | >35 °C extension of the low-temperature operating window before embrittlement |
| Conditions | Thermal analysis (DSC) of the soft segment domains in synthesized elastomers |
Justifies the procurement of this specialized siloxane over cheaper polyethers for aerospace, automotive, and winterized sealing applications requiring extreme cold flexibility.
Due to its ability to drive optimal microphase separation and improve endothelial cell attachment, this compound is the premier soft-segment precursor for blood-contacting medical devices, catheters, and implantable elastomers [1].
Leveraging the hydrolytic stability of its C-OH derived urethane linkages compared to Si-OH alternatives, it is highly suited for synthesizing moisture-resistant, amphiphilic fouling-release coatings and weatherable sealants [2].
Because the tetramethyldisiloxane core maintains a Tg below -100 °C, it is the ideal diol for formulating specialized adhesives and sealants that must remain flexible in extreme aerospace or winter environments where standard PTMEG-based urethanes would embrittle [2].
The sterically unhindered primary hydroxyls allow for rapid, >98% yield incorporation into epoxy or polyester backbones, acting as an internal flexibilizer without the sluggish kinetics associated with standard hydroxypropyl siloxanes [2].
Irritant